molecular formula C14H13N3O4 B2859888 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-08-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2859888
CAS No.: 2034633-08-2
M. Wt: 287.275
InChI Key: MBVPTRKJPLHHEE-UHFFFAOYSA-N
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Description

Historical Context of Benzo[d]dioxol Derivatives in Medicinal Chemistry

The benzo[d]dioxole scaffold, characterized by a fused benzene ring with two oxygen atoms at positions 1 and 3, has been a cornerstone in drug design due to its versatile pharmacological profile. Initially explored for anticonvulsant activity, derivatives like 5-substituted benzo[d]dioxoles demonstrated potent protection against maximal electroshock (MES)-induced seizures, with compound 3c achieving an ED~50~ of 9.8 mg/kg and a protective index (TD~50~/ED~50~) of 23.4 in murine models. This scaffold’s electron-rich aromatic system facilitates π-π interactions with biological targets, while its metabolic stability, attributed to the methylenedioxy group, enhances bioavailability.

Beyond neurology, benzodioxol derivatives have shown promise in oncology. For instance, conjugates of 1,3-benzodioxole with arsenicals improved antitumor efficacy by inhibiting thioredoxin reductase (TrxR), inducing oxidative stress, and prolonging blood retention in vivo. Similarly, benzodioxol-carboxamide derivatives exhibited antidiabetic potential via α-glucosidase inhibition, while aryl acetate analogs demonstrated cyclooxygenase-2 (COX-2) selectivity, outperforming ketoprofen in enzyme assays.

Table 1: Therapeutic Applications of Benzo[d]dioxol Derivatives

Application Key Compounds Mechanism/Target Efficacy Metrics Source
Anticonvulsant 3c MES model ED~50~ = 9.8 mg/kg; PI = 23.4
Antitumor Arsenical conjugates TrxR inhibition, ROS induction Tumor elimination in 4T1 models
Antidiabetic Ia-IIe α-Glucosidase inhibition IC~50~ = 12–45 µM
Anti-inflammatory 3a–3f, 4a–4f COX-2 selectivity 1.5–3.2-fold over ketoprofen

Significance of Pyrimidine-Carboxamide Conjugates in Drug Discovery

Pyrimidine-carboxamide conjugates have emerged as critical scaffolds for modulating enzyme activity and receptor interactions. The pyrimidine ring’s hydrogen-bonding capacity, coupled with the carboxamide group’s role in forming salt bridges, enables precise target engagement. For example, pyrimidine-4-carboxamides inhibit vanin-1, a pantetheinase involved in oxidative stress, with compound 3 showing nanomolar potency and favorable pharmacokinetics in preclinical models. Structure-activity relationship (SAR) studies reveal that substitutions at the pyrimidine C2 and C4 positions significantly influence binding affinity. In N-acylethanolamine acid amidase (NAPE-PLD) inhibitors, introducing (S)-3-hydroxypyrrolidine at C2 and morpholine at C6 enhanced activity 10-fold (IC~50~ = 72 nM).

Table 2: Pyrimidine-Carboxamide Conjugates and Their Targets

Target Compound Key Modifications Potency (IC~50~ or EC~50~) Source
Vanin-1 3 Cyclic amine substituents 0.061–0.086 nM
NAPE-PLD 1 (S)-3-Hydroxypyrrolidine 72 nM
COX-1/COX-2 3a–4f Benzodioxole-aryl acetate COX-2 selectivity ratio: 1.5–3.2

Research Gaps and Scientific Rationale for Investigation

Despite advances, key challenges persist in both structural classes. Benzodioxol derivatives often face metabolic degradation at the methylenedioxy group, limiting their half-life. Pyrimidine-carboxamides, while potent, may exhibit off-target effects due to their planar aromatic systems. The conjugation of these moieties in N-(benzo[d]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide addresses these gaps through three strategic rationales:

  • Enhanced Metabolic Stability : The benzodioxol group’s electron-donating effects may shield the pyrimidine ring from oxidative metabolism, as seen in stiripentol-inspired arsenicals.
  • Synergistic Target Engagement : The carboxamide linker enables simultaneous interaction with hydrophobic pockets (via benzodioxol) and catalytic sites (via pyrimidine), potentially improving selectivity.
  • Tunable Physicochemical Properties : Methoxy and methylenedioxy groups offer sites for derivatization to optimize solubility and blood-brain barrier penetration.

Current literature lacks systematic studies on such hybrids, particularly their pharmacokinetic profiles and target validation. This compound’s dual pharmacophore design positions it as a promising candidate for diseases requiring multi-target modulation, such as epilepsy or chemotherapy-resistant cancers.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-19-13-5-10(16-7-17-13)14(18)15-6-9-2-3-11-12(4-9)21-8-20-11/h2-5,7H,6,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVPTRKJPLHHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide
  • Molecular Formula : C14H13N3O4
  • Molecular Weight : 287.275 g/mol
  • Purity : Typically 95%.

The biological activity of compounds similar to this compound is often associated with their ability to interact with various biochemical pathways. While specific targets for this compound are not fully elucidated, structurally related compounds have demonstrated:

  • Antitumor Effects : These compounds may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as EGFR inhibition and modulation of mitochondrial apoptosis pathways .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause significant alterations in the cell cycle phases, particularly in liver cancer cells, suggesting a potential for therapeutic application in oncology .

Anticancer Activity

Research has shown that derivatives of the benzodioxole moiety exhibit considerable anticancer properties. For instance:

  • IC50 Values : In studies involving various cancer cell lines (e.g., HepG2, HCT116, MCF7), some derivatives displayed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Comparison with Doxorubicin
1HepG22.38Lower than 7.46
2HCT1161.54Lower than 8.29
3MCF74.52Comparable to 4.56

Other Biological Activities

Beyond anticancer effects, compounds containing the benzodioxole structure have been reported to exhibit:

  • Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation markers.
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in various studies .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study synthesized several benzodioxole derivatives and evaluated their biological activity against different cancer cell lines. Compounds with amide groups showed significantly lower IC50 values compared to others without these modifications, indicating a strong correlation between structural features and biological efficacy .
  • Mechanistic Insights :
    Further investigations into the mechanisms revealed that specific compounds could induce apoptosis through the activation of caspases and alterations in Bcl-2 family proteins, which are crucial regulators of apoptosis .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes alkaline hydrolysis to regenerate the parent carboxylic acid and amine. This reaction is critical for derivatization or degradation studies.

Table 2: Hydrolysis Conditions

ReagentSolventTemperatureTimeProduct
NaOH (1 M)MeOH/H₂O (4:1)80°C5 h6-Methoxypyrimidine-4-carboxylic acid + Benzo[d] dioxol-5-ylmethylamine
Yield85%Purity>95%Confirmed via HPLC and ¹H NMR

Mechanistic insight :

  • Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to cleavage of the C–N bond .

Nucleophilic Substitution at the Pyrimidine Core

The 6-methoxy group on the pyrimidine ring is susceptible to nucleophilic substitution under acidic or basic conditions. While direct examples are not reported for this compound, analogous reactions in pyrimidine systems suggest potential pathways :

Hypothesized Reactions:

  • Methoxy → Amine substitution :

    • Reagents: NH₃ (gaseous) in EtOH, 100°C, 12 h.

    • Product: N-(benzo[d] dioxol-5-ylmethyl)-6-aminopyrimidine-4-carboxamide .

  • Methoxy → Chloro substitution :

    • Reagents: PCl₅, POCl₃, reflux, 4 h.

    • Product: N-(benzo[d] dioxol-5-ylmethyl)-6-chloropyrimidine-4-carboxamide .

Table 3: Reactivity Trends in Pyrimidine Systems

PositionSubstituentReactivityPreferred Conditions
C2HLowRequires strong electrophiles
C4CarboxamideStabilized via resonanceResists substitution
C5HModerate (if activated)Acidic/basic catalysts
C6OCH₃High (SNAr feasible)NH₃, amines, or Cl⁻ sources

Stability Under Oxidative Conditions

The benzodioxole moiety may undergo oxidative ring-opening. For example, treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ generates epoxides or quinone intermediates , though this remains speculative for the target compound .

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents on Pyrimidine Benzyl/Amide Substituent Molecular Weight (g/mol) Purity (HPLC)
Target Compound 6-methoxy Benzo[d][1,3]dioxol-5-ylmethyl ~300–350 (estimated) N/A
N-(4-methoxybenzyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxamide (6a) 2,4-dioxo 4-methoxybenzyl ~350–400 90.86%
Compound 43a (4-fluoro-3-methoxybenzyl derivative) 2-methyl, 6-tetrazole 4-fluoro-3-methoxybenzyl ~500–550 N/A
Thieno[2,3-d]pyrimidine carboxamide (1) 3-amino, 4-oxo, 2-thioxo Phenyl ~300–350 N/A

Structural Insights :

  • Benzyl Substituents : The target compound’s benzo[d][1,3]dioxol-5-ylmethyl group offers greater aromaticity and electron density compared to the 4-methoxybenzyl group in 6a or the fluorinated benzyl group in 43a. This may enhance π-π stacking interactions in biological targets .
  • Pyrimidine Modifications: The 6-methoxy group in the target compound contrasts with 2,4-dioxo groups in 6a and sulfur-containing thienopyrimidines in .

Comparison with Analogs :

  • Compound 6a : Synthesized using HBTU/DIPEA in DMF, achieving 90–96% purity. Similar coupling strategies are applicable to the target compound.
  • Compound 43a : Involves tetrazole ring formation, a more complex step compared to the target’s straightforward carboxamide synthesis.
  • Thienopyrimidine Derivatives : Require thiourea intermediates and alkylation steps, introducing sulfur atoms that may complicate purification.

Physicochemical and Analytical Data

Purity and Characterization

Compound Purity (HPLC) Confirmation Techniques
Target Compound Not reported Likely ¹H/¹³C NMR, HRMS
6a 90.86% ¹H NMR, ¹³C NMR, HRMS
43a N/A ChemSpider ID: 1112169-64-8

Key Observations :

  • High-purity pyrimidine carboxamides (e.g., 6a–6d in ) are achievable via modern coupling agents, suggesting the target compound could be synthesized with similar efficiency.
  • Structural confirmation for analogs relies heavily on NMR and HRMS, which would apply to the target compound as well .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide, and how can purity be validated?

  • Answer: Synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole moiety with the pyrimidine core. Key steps include:

  • Amide bond formation using coupling agents like HATU or EDCI in DMF, with DIPEA as a base .
  • Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
  • Validation through 1H^1H/13C^{13}C NMR and HRMS to confirm structural integrity .

Q. How can researchers characterize the compound’s solubility and stability under physiological conditions?

  • Answer:

  • Solubility: Test in buffers (pH 1–7.4) using UV-Vis spectroscopy or LC-MS. Adjust via co-solvents (e.g., DMSO <1% v/v) for in vitro assays .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH) and monitor by LC-MS to identify hydrolytic or oxidative degradation products .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Answer:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, using staurosporine as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Answer:

  • Modify substituents: Replace the methoxy group on pyrimidine with halogens or alkyl chains to assess steric/electronic effects .
  • Bioisosteric replacement: Substitute the benzo[d][1,3]dioxole group with thiophene or indole rings and compare activity .
  • Data analysis: Use molecular docking (e.g., AutoDock Vina) to correlate binding scores with experimental IC50_{50} values .

Q. What crystallographic techniques resolve structural ambiguities in analogues of this compound?

  • Answer:

  • Single-crystal X-ray diffraction: Determine dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .
  • Comparative analysis: Overlay crystal structures of analogues to identify conformational flexibility impacting target binding .

Q. How should contradictory data on target selectivity be addressed?

  • Answer:

  • Orthogonal assays: Validate binding via ITC (thermodynamic profiling) and SPR (kinetic analysis) to rule out assay-specific artifacts .
  • Off-target screening: Use kinase profiling panels or proteome-wide affinity pulldown assays .

Methodological Resources

Q. What computational tools predict metabolic pathways for this compound?

  • Answer:

  • Software: Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolites .
  • Experimental validation: Incubate with liver microsomes and analyze metabolites via LC-HRMS .

Q. How can researchers optimize formulation for in vivo studies?

  • Answer:

  • Pharmacokinetic (PK) profiling: Administer IV/PO in rodents and measure plasma half-life using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
  • Toxicity: Perform acute toxicity studies (OECD 423) with histopathological analysis .

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